Cas no 7691-28-3 (Methyl 2-bromo-3-hydroxypropanoate)

Methyl 2-bromo-3-hydroxypropanoate is a brominated hydroxy ester with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features—a reactive bromine atom and a hydroxyl group—make it a versatile building block for nucleophilic substitution reactions, esterifications, and cyclization processes. The compound is particularly valuable in the preparation of β-hydroxy acids, chiral synthons, and other functionalized derivatives. Its stability under standard conditions and compatibility with a range of solvents enhance its practicality in laboratory and industrial applications. The presence of both electrophilic and nucleophilic sites allows for selective modifications, enabling tailored synthetic routes for complex molecules.
Methyl 2-bromo-3-hydroxypropanoate structure
7691-28-3 structure
Product Name:Methyl 2-bromo-3-hydroxypropanoate
CAS No:7691-28-3
MF:C4H7BrO3
MW:183.000581026077
MDL:MFCD20486781
CID:1090301
Update Time:2025-06-29

Methyl 2-bromo-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-bromo-3-hydroxypropanoate
    • methyl-2-bromo-3-hydroxypropanoate
    • 2-Bromo-3-hydroxypropanoic acid methyl ester
    • methyl 2-bromo-3-hydroxypropionate
    • Propanoic acid, 2-bromo-3-hydroxy-, methyl ester
    • methyl (+/-)-2-bromo-3-hydroxypropanoate
    • (S)-methyl-2-bromo-3-hydroxypropanoate
    • GVXAFLUDYYQGCG-UHFFFAOYSA-N
    • methyl 2-bromo-3-hydroxy-propionate
    • AK142725
    • 2-Bromo-3-hydroxypropionic acid methyl ester
    • MDL: MFCD20486781
    • Inchi: 1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3
    • InChI Key: GVXAFLUDYYQGCG-UHFFFAOYSA-N
    • SMILES: BrC(C(=O)OC)CO

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 83.4
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.677
  • Boiling Point: 245 ºC
  • Flash Point: 102 ºC

Methyl 2-bromo-3-hydroxypropanoate Pricemore >>

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Methyl 2-bromo-3-hydroxypropanoate Suppliers

Amadis Chemical Company Limited
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(CAS:7691-28-3)Methyl 2-bromo-3-hydroxypropanoate
Order Number:A929073
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:56
Price ($):289.0/673.0
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Additional information on Methyl 2-bromo-3-hydroxypropanoate

Methyl 2-bromo-3-hydroxypropanoate (CAS No. 7691-28-3): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry

Methyl 2-bromo-3-hydroxypropanoate, identified by its chemical abstracts service number CAS No. 7691-28-3, is a significant compound in the realm of chemical biology and medicinal chemistry. This ester, characterized by its 2-bromo-3-hydroxypropanoate backbone, has garnered considerable attention due to its versatile reactivity and utility in synthetic pathways. Its molecular structure, featuring both a bromine substituent and a hydroxyl group on a three-carbon chain, makes it a valuable intermediate for the synthesis of more complex molecules.

The compound's unique structural features enable it to participate in a variety of chemical transformations, including nucleophilic substitution, condensation reactions, and esterification processes. These properties have made Methyl 2-bromo-3-hydroxypropanoate a staple in laboratory settings where the construction of novel organic molecules is required. Its applications span across multiple disciplines, from pharmaceutical research to agrochemical development, underscoring its importance in industrial and academic settings.

In recent years, the interest in Methyl 2-bromo-3-hydroxypropanoate has been further fueled by its role in the development of bioactive compounds. Researchers have leveraged its reactivity to synthesize a range of molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored as precursors to antibiotics, antiviral agents, and anti-inflammatory drugs. The ability to modify its structure allows chemists to fine-tune the properties of these derivatives, leading to the discovery of new pharmacophores with enhanced efficacy and reduced side effects.

The bromine atom in the molecule's structure is particularly noteworthy, as it serves as a handle for further functionalization. This atom can be readily displaced by various nucleophiles, enabling the construction of more complex scaffolds. Additionally, the hydroxyl group provides opportunities for esterification or etherification reactions, further expanding the synthetic possibilities. These features have made Methyl 2-bromo-3-hydroxypropanoate an indispensable tool for synthetic organic chemists working on complex molecule synthesis.

Recent advancements in synthetic methodologies have highlighted the importance of Methyl 2-bromo-3-hydroxypropanoate in drug discovery pipelines. For example, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The ability to introduce specific functional groups at strategic positions within the molecule allows for precise tuning of enzyme inhibition profiles. This level of control is crucial for developing drugs that are both effective and selective.

The compound's role in peptide synthesis is another area where it has made significant contributions. The bromine substituent can be used to introduce protected amino acids or other functionalities that are essential for peptide bond formation. This has been particularly useful in the development of peptide-based therapeutics, where precise control over molecular structure is critical for biological activity. Furthermore, the hydroxyl group can be used to link peptides with other biomolecules, such as carbohydrates or lipids, enhancing their stability and bioavailability.

In conclusion, Methyl 2-bromo-3-hydroxypropanoate (CAS No. 7691-28-3) is a multifaceted compound with broad applications in chemical biology and medicinal chemistry. Its unique structural features enable it to participate in a wide range of chemical transformations, making it an invaluable intermediate for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new synthetic strategies and applications, the importance of this compound is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:7691-28-3)Methyl 2-bromo-3-hydroxypropanoate
A929073
Purity:99%/99%
Quantity:1g/5g
Price ($):289.0/673.0
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